molecular formula C14H20N4O4 B2932015 N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 882749-52-2

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2932015
CAS No.: 882749-52-2
M. Wt: 308.338
InChI Key: ZPLMGIBNEORWCR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS: 882749-52-2) is a synthetic acetamide derivative characterized by a 2-methoxy-5-nitrophenyl group attached to the acetamide nitrogen and a 4-methylpiperazine moiety at the acetamide’s α-position. Its molecular formula is C₁₄H₂₀N₄O₄ (molecular weight: 308.34 g/mol) . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-9-11(18(20)21)3-4-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLMGIBNEORWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide, also known by its CAS number 882749-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula of this compound is C14H20N4O4, with a molecular weight of 308.34 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight308.34 g/mol
Boiling Point489.7 ± 45.0 °C
Density1.269 ± 0.06 g/cm³
pKa13.06 ± 0.70
LogPNot specified

Synthesis

The synthesis of this compound involves the reaction of specific precursors through methods such as alkylation and condensation reactions. The detailed synthetic route is often proprietary but generally follows established protocols for similar compounds in the literature.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study on related derivatives demonstrated their effectiveness in animal models using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests . The results showed that certain derivatives provided substantial protection against seizures, suggesting potential therapeutic applications for epilepsy.

Key findings from the anticonvulsant activity studies include:

  • MES Test : Several compounds demonstrated protective effects at doses ranging from 100 mg/kg to 300 mg/kg.
  • 6-Hz Model : Some derivatives showed activity in this model, indicating promise for treating therapy-resistant epilepsy.

The anticonvulsant activity is believed to be linked to the binding affinity of these compounds to neuronal voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .

Case Studies and Research Findings

  • Case Study on Anticonvulsant Activity :
    In a study assessing various piperazine derivatives, it was found that modifications to the piperazine moiety significantly affected the anticonvulsant properties . The most potent derivative exhibited a delayed onset but prolonged action, highlighting the importance of structural optimization in drug design.
  • Structure-Activity Relationship (SAR) :
    The SAR analysis indicated that lipophilicity significantly influences the pharmacokinetics and efficacy of these compounds. More lipophilic molecules tended to show delayed but longer-lasting effects compared to less lipophilic counterparts .
  • Safety Profile :
    Initial toxicity assessments conducted via rotarod tests indicated that while some compounds were effective, they also presented varying degrees of neurological toxicity, necessitating further investigation into their safety profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and synthetic differences between the target compound and analogs from the provided evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Piperazine Substituent Melting Point (°C) Synthesis Yield (%) Key References
N-(2-Methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Target) C₁₄H₂₀N₄O₄ 308.34 2-methoxy, 5-nitro 4-methyl Not reported Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(2-methoxy-5-nitrophenyl)acetamide C₁₉H₂₁FN₄O₄ 388.40 2-methoxy, 5-nitro 4-(4-fluorophenyl) Not reported Not reported
N-(5-Fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 5177268) C₁₉H₂₁FN₄O₃ 396.40 5-fluoro, 2-methyl 4-(4-nitrophenyl) Not reported Not reported
N-(2-Methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 4991500) C₂₀H₂₄N₄O₄ 408.44 2-methoxy, 5-methyl 4-(4-nitrophenyl) Not reported Not reported
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₁₉H₁₉ClF₃N₃O 397.82 2-chloro, 5-(trifluoromethyl) 4-phenyl Not reported Not reported
N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) C₂₃H₂₅N₅OS 435.55 Pyridinyl (6-substituted) 4-methyl 132–134 71
N-(2-Methoxy-5-nitrophenyl)acetamide (Precursor) C₉H₁₀N₂O₄ 210.19 2-methoxy, 5-nitro None Not reported Not reported
Key Observations:

The 2-methoxy group in the target compound may improve solubility relative to non-polar substituents like chloro or trifluoromethyl () .

Fluorinated piperazines (e.g., 4-(4-fluorophenyl) in ) may exhibit altered pharmacokinetics due to increased electronegativity .

Synthetic Yields and Complexity: Compounds with imidazothiazole cores (e.g., 5i in ) show moderate yields (71%) but require multi-step syntheses .

Spectral and Analytical Data

  • 1H-NMR Signatures :

    • The target compound’s methoxy group (δ ~3.8–4.0 ppm) and nitro group (deshielding adjacent protons to δ ~8.0–8.5 ppm) would dominate its NMR profile, similar to CID 4991500 .
    • Piperazine protons typically resonate at δ ~2.5–3.5 ppm, with methyl groups (e.g., 4-methylpiperazine) appearing as singlets near δ ~2.3 ppm .
  • Mass Spectrometry :

    • The target’s molecular ion ([M+H]⁺) at m/z 309.3 aligns with its molecular weight (308.34), consistent with Q-TOF data for analogs in .

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